molecular formula C29H31NO7 B1679497 Rocaglamide CAS No. 84573-16-0

Rocaglamide

Cat. No.: B1679497
CAS No.: 84573-16-0
M. Wt: 505.6 g/mol
InChI Key: DAPAQENNNINUPW-IDAMAFBJSA-N
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Description

Rocaglamide: belongs to a class of molecules called flavaglines . It was first isolated in 1982 by Ming-Lu King and colleagues due to its antileukemic activity . The name “this compound” is derived from two parts: “Roc-” (referring to the Republic of China, where it was first isolated) and “aglamide” (indicating its origin from Large-leaved Aglaia, scientific name: Aglaia rimosa) .

Mechanism of Action

Target of Action

Rocaglamide, a class of anti-cancer phytochemicals known as rocaglamides , primarily targets prohibitin 1 (PHB1) and prohibitin 2 (PHB2) . These proteins are necessary for the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis . This compound also inhibits the function of the translation initiation factor eIF4A .

Mode of Action

This compound’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells . This inhibition is accomplished via the inhibition of PHB1 and PHB2 . The this compound derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis .

Biochemical Pathways

The inhibition of protein synthesis by this compound has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A . Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth . In addition to inhibiting its synthesis via the mechanism described above, this compound promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway .

Pharmacokinetics

Pharmacokinetic analysis confirmed that this compound has 50% oral bioavailability . It shows potent antitumor effects when administered intraperitoneally or orally .

Result of Action

The primary molecular and cellular effects of this compound’s action are the inhibition of protein synthesis and the down-regulation of short-lived proteins responsible for regulation of the cell cycle . This leads to the degradation of Cdc25A, an oncogene that can become overexpressed in certain cancers, leading to unchecked cell growth .

Biochemical Analysis

Biochemical Properties

Rocaglamide inhibits eukaryotic translation initiation by binding to the translation initiation factor eIF4A and converting it into a translational repressor . It also interacts with prohibitin 1 (PHB1) and prohibitin 2 (PHB2), proteins necessary for the proliferation of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It has been found to induce alterations of apoptosis and cell cycle-related genes in cancer cells . This compound also promotes functional activation of CD4+ TILs .

Molecular Mechanism

This compound’s anti-tumor activity is primarily driven by inhibition of protein synthesis in tumor cells . It accomplishes this via inhibition of PHB1 and PHB2 . These proteins are necessary for the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis .

Dosage Effects in Animal Models

This compound has shown potent antitumor effects in an orthotopic MPNST mouse model when administered intraperitoneally or orally . It did not induce pulmonary toxicity in dogs as found with silvestrol .

Metabolic Pathways

This compound is involved in the formation of the basic skeleton, rocagloic acid, which represents a biosynthetic precursor from which aglafoline- and this compound-type cyclopentabenzofurans can be derived .

Subcellular Localization

This compound has different subcellular localizations in eukaryotes, but it is mainly located in mitochondria . It can also translocate into the nucleus or the mitochondria under apoptotic signals .

Preparation Methods

Synthetic Routes::

Reaction Conditions::
  • Specific synthetic routes and detailed reaction conditions are beyond the scope of this article, but it’s important to note that this compound synthesis involves intricate steps.
Industrial Production::
  • Industrial-scale production methods for this compound are not widely reported, likely due to its complex structure and limited availability.

Chemical Reactions Analysis

Types of Reactions::

  • Rocaglamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::
  • Specific reagents and conditions depend on the desired modifications. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO4).
Major Products::
  • The major products formed during this compound reactions vary based on the specific reaction type and conditions.

Scientific Research Applications

Rocaglamide has found applications in several fields:

    Chemistry: Researchers study its unique structure and reactivity.

    Biology: this compound’s antileukemic properties make it relevant for cancer research.

    Medicine: It shows promise as a potential therapeutic agent.

    Industry: Its insecticidal, antifungal, and anti-inflammatory activities have industrial implications.

Comparison with Similar Compounds

  • Rocaglamide’s uniqueness lies in its flavagline structure. Other related compounds include FL3 (flavagline).

Properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAQENNNINUPW-IDAMAFBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004852
Record name Rocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Rocaglamide’s inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamide also appears to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, it has been studied as an adjuvant in TRAIL-resistant cancers due to its ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies.
Record name Rocaglamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

84573-16-0
Record name (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84573-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocaglamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocaglamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCAGLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG4N852F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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